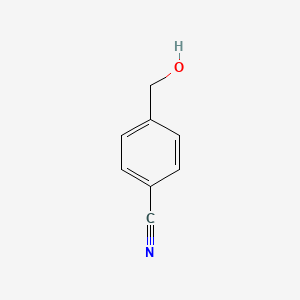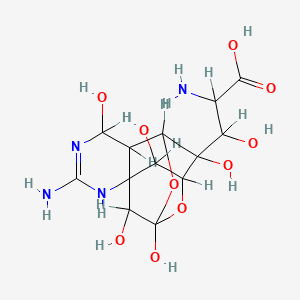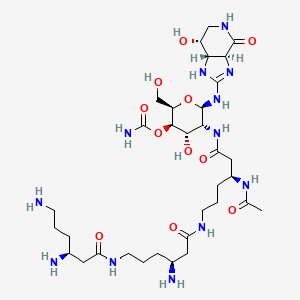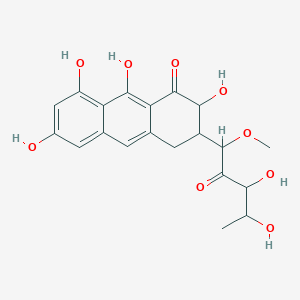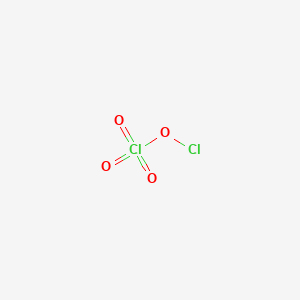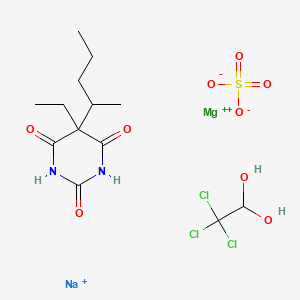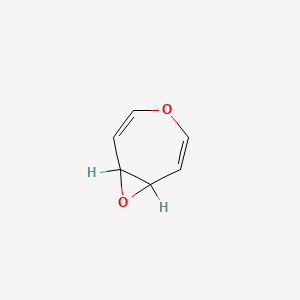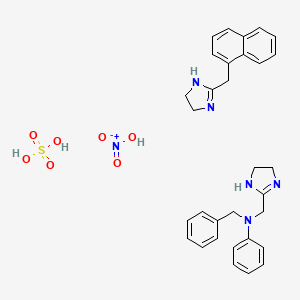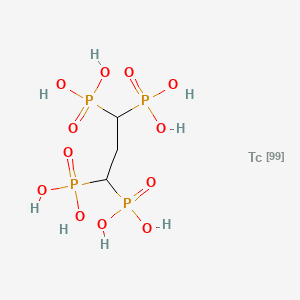
2,3',4,6-四羟基苯并苯酮
描述
2,3',4,6-Tetrahydroxybenzophenone is a chemical compound with multiple hydroxyl groups attached to a benzophenone backbone. It has been studied for its synthesis methods, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of 2,3',4,6-Tetrahydroxybenzophenone has been explored through various methods. For example, Gabriele et al. (2006) described a synthesis method starting from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through oxidative aminocarbonylation and intramolecular conjugate addition (Gabriele et al., 2006). Furthermore, Ouyang Wen (2006) investigated the synthesis process and identified the main by-products, highlighting the importance of factors such as alcohol presence in the catalyst (Ouyang Wen, 2006).
科学研究应用
植物黄酮生物合成
THBP 在植物黄酮生物合成中起着至关重要的作用 . 在红龙胆(Centaurium erythraea RAFN)的培养细胞中,THBP 被证明与 1,3,5-三羟基黄酮发生分子内偶联 . 在贯叶连翘(Hypericum androsaemum L.)的细胞培养物中,它与异构体 1,3,7-三羟基黄酮偶联 . 这些分别发生在苯并苯酮 3'-羟基的邻位和对位的区域选择性环化取决于细胞色素 P 450 .
非线性光学应用
THBP 单晶已被用于非线性光学应用 . 生长出的晶体属于单斜晶系,具有 C2/c 的中心对称空间群 . 紫外-可见光研究表明,截止波长约为 401 纳米,并且生长出的晶体在可见光区域具有良好的透射率 .
作用机制
Target of Action
The primary target of 2,3’,4,6-Tetrahydroxybenzophenone (THBP) is the xanthone synthases in plant cells . These enzymes are involved in the biosynthesis of xanthones, a class of polyphenolic compounds .
Mode of Action
THBP interacts with its target, the xanthone synthases, through a process known as oxidative phenol coupling . This interaction results in the cyclization of THBP to form trihydroxyxanthones . The specific type of trihydroxyxanthone formed depends on the plant species. For instance, in Centaurium erythraea RAFN, THBP is coupled to 1,3,5-trihydroxyxanthone, while in Hypericum androsaemum L., it forms the isomeric 1,3,7-trihydroxyxanthone .
Biochemical Pathways
The biochemical pathway affected by THBP is the xanthone biosynthesis pathway in higher plants . The cyclization of THBP, catalyzed by xanthone synthases, represents an important branch point in this pathway .
Pharmacokinetics
It’s known that thbp is a precursor of xanthones in higher plants .
Result of Action
The molecular effect of THBP’s action is the formation of trihydroxyxanthones . These compounds have various cellular effects, including potential pharmacological properties. For instance, plant xanthones are known to be strong and selective inhibitors of monoamine oxidase A, which is involved in neurotransmitter degradation . Some xanthones also exhibit pronounced cytotoxic and antitumor activity .
Action Environment
The action of THBP is influenced by environmental factors such as light. For example, the effectiveness of established P450 inhibitors and blue-light-reversible carbon monoxide inhibition has been shown to affect the cyclization of THBP . This suggests that the action, efficacy, and stability of THBP can be influenced by environmental conditions.
生化分析
Biochemical Properties
2,3’,4,6-Tetrahydroxybenzophenone plays a crucial role in biochemical reactions, particularly in the biosynthesis of xanthones in plants. It interacts with enzymes such as benzophenone synthase and cytochrome P450 oxidases. Benzophenone synthase catalyzes the formation of 2,3’,4,6-Tetrahydroxybenzophenone from 3-hydroxybenzoyl-CoA and malonyl-CoA . Cytochrome P450 oxidases are involved in the regioselective oxidative phenol coupling of 2,3’,4,6-Tetrahydroxybenzophenone to form xanthones . These interactions are essential for the biosynthesis of xanthones, which have various pharmacological properties.
Cellular Effects
2,3’,4,6-Tetrahydroxybenzophenone has been shown to influence cellular processes in plant cell cultures. It is involved in the biosynthesis of xanthones, which exhibit cytotoxic and antitumor activities . In cultured cells of Centaurium erythraea and Hypericum androsaemum, 2,3’,4,6-Tetrahydroxybenzophenone undergoes intramolecular coupling to form different xanthone isomers . These xanthones can inhibit monoamine oxidase A, an enzyme involved in neurotransmitter degradation, contributing to their antidepressive effects . Additionally, xanthones derived from 2,3’,4,6-Tetrahydroxybenzophenone have been reported to exhibit cytotoxic effects on various cancer cell lines .
Molecular Mechanism
The molecular mechanism of 2,3’,4,6-Tetrahydroxybenzophenone involves its interaction with specific enzymes and its role in oxidative phenol coupling reactions. Benzophenone synthase catalyzes the formation of 2,3’,4,6-Tetrahydroxybenzophenone, which is then acted upon by cytochrome P450 oxidases . These enzymes catalyze the regioselective oxidative phenol coupling of 2,3’,4,6-Tetrahydroxybenzophenone to form xanthones . The reactions require NADPH and oxygen, indicating the involvement of redox reactions . The resulting xanthones exhibit various biological activities, including enzyme inhibition and cytotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,6-Tetrahydroxybenzophenone have been studied over time. The compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies in plant cell cultures have shown that 2,3’,4,6-Tetrahydroxybenzophenone can accumulate and participate in the biosynthesis of xanthones over extended periods . These xanthones exhibit sustained biological activities, including cytotoxic and antitumor effects .
Dosage Effects in Animal Models
Studies on the dosage effects of 2,3’,4,6-Tetrahydroxybenzophenone in animal models are limited. It is known that the compound possesses significant antioxidant activity At lower doses, they may exhibit beneficial effects such as antioxidant activity, while higher doses may lead to toxicity
Metabolic Pathways
2,3’,4,6-Tetrahydroxybenzophenone is involved in the biosynthesis of xanthones in plants. The metabolic pathway begins with the formation of 2,3’,4,6-Tetrahydroxybenzophenone from 3-hydroxybenzoyl-CoA and malonyl-CoA, catalyzed by benzophenone synthase . The compound then undergoes regioselective oxidative phenol coupling, catalyzed by cytochrome P450 oxidases, to form xanthones . These xanthones exhibit various biological activities, including enzyme inhibition and cytotoxicity .
Transport and Distribution
The transport and distribution of 2,3’,4,6-Tetrahydroxybenzophenone within cells and tissues have not been extensively studied. It is known that the compound can be transported within plant cells to participate in the biosynthesis of xanthones The specific transporters or binding proteins involved in this process have not been identified
Subcellular Localization
The subcellular localization of 2,3’,4,6-Tetrahydroxybenzophenone is primarily within the cytoplasm of plant cells, where it participates in the biosynthesis of xanthones . The compound is likely localized in proximity to the enzymes involved in its biosynthesis, such as benzophenone synthase and cytochrome P450 oxidases . The specific targeting signals or post-translational modifications that direct 2,3’,4,6-Tetrahydroxybenzophenone to these locations have not been identified.
属性
IUPAC Name |
(3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-8-3-1-2-7(4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYPHZJTWQLFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C=C(C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331553 | |
| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26271-33-0 | |
| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



